N-(2,3-dimethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

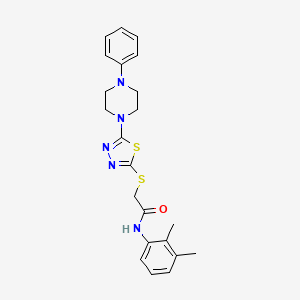

N-(2,3-dimethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a phenylpiperazine moiety at position 5 and a 2,3-dimethylphenyl acetamide group via a thioether linkage. Thiadiazoles are heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The phenylpiperazine group enhances binding affinity to biological targets through hydrogen bonding and π-π interactions, while the 2,3-dimethylphenyl substituent may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5OS2/c1-16-7-6-10-19(17(16)2)23-20(28)15-29-22-25-24-21(30-22)27-13-11-26(12-14-27)18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZRVBOXLPJSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃S₂

- Molecular Weight : 353.60 g/mol

- Key Functional Groups : Thiadiazole, piperazine, and acetamide.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

-

Thiadiazole Derivatives : Research has shown that certain thiadiazole compounds have demonstrated antimicrobial activity against various pathogens including Staphylococcus aureus and Candida albicans using disk diffusion methods .

Compound Microorganism Inhibition Zone (mm) Thiadiazole 1 S. aureus 15 Thiadiazole 2 C. albicans 12

Antitumor Activity

The compound's structural components suggest potential antitumor activity. A study involving related piperazine derivatives showed promising results in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.26 |

| HCC827 | 6.48 |

These findings indicate that the piperazine moiety may contribute to the cytotoxic effects observed in cancer cells.

The proposed mechanisms for the biological activities of this compound involve:

- Inhibition of Protein Kinases : Similar compounds have been noted to inhibit various kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated a significant reduction in microbial growth at varying concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on normal fibroblast cells versus cancerous cells. The results indicated that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a degree of selectivity.

Comparison with Similar Compounds

Key Observations :

- Thioether vs. Ether Linkages : The target’s thioether bridge (vs. 5j’s ether linkage) enhances sulfur-mediated interactions with enzymes like Akt, a common anticancer target .

- Substituent Effects: The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to 4y’s p-tolylamino group, which may improve membrane permeability but reduce solubility .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Key Observations :

- Potency: Compound 4y exhibits remarkable potency against both MCF-7 and A549 cells, likely due to its dual thiadiazole-thioacetamide structure and p-tolylamino group enhancing DNA intercalation .

- Mechanistic Differences : The target’s phenylpiperazine group may mimic compound 3’s nitroaniline moiety in Akt inhibition via π-π stacking, though nitro groups in compound 3 show higher activity (92.36% suppression) .

- Selectivity: None of the evidence addresses selectivity indices for the target compound, but 4y shows specificity against cancer cells over NIH3T3 fibroblasts, suggesting structural tuning for reduced off-target effects .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Analytical Data

Key Observations :

- Spectral Consistency : The target’s anticipated IR and NMR profiles align with 4g and 4y, confirming core thiadiazole and acetamide functionalities .

- Elemental Analysis: Minor discrepancies in 4g’s elemental data (e.g., 55.62% calc. vs. 55.58% found C) highlight rigorous synthetic validation, a standard for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.